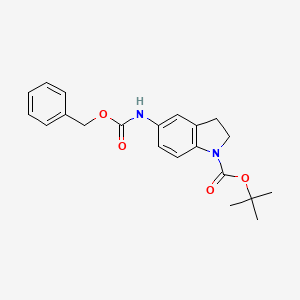

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate

CAS No.:

Cat. No.: VC13673665

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24N2O4 |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | tert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate |

| Standard InChI | InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-12-11-16-13-17(9-10-18(16)23)22-19(24)26-14-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,24) |

| Standard InChI Key | OEASUFLNPCCMEH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indoline core substituted at two critical positions:

-

Position 1: A tert-butoxycarbonyl (Boc) group, providing steric hindrance and chemical stability.

-

Position 5: A Cbz-protected amine, facilitating selective deprotection during synthesis .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₄N₂O₄ |

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | tert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |

| XLogP3 | 3.2 (estimated) |

The Boc and Cbz groups enhance solubility in organic solvents (e.g., THF, DCM) while enabling controlled reactivity in multi-step syntheses .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three primary stages:

-

Indoline Nitrogen Protection:

-

Cbz Group Introduction:

-

Final Assembly:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, THF, −78°C → RT | 85–92 |

| Cbz Protection | Cbz-Cl, pyridine, DCM | 70–80 |

| Purification | SiO₂ chromatography (n-pentane:EtOAc) | N/A |

Applications in Medicinal Chemistry

Drug Design Scaffold

The indoline core is a privileged structure in bioactive molecules. Key applications include:

-

Enzyme Inhibition: Analogues inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing promise in anti-inflammatory therapeutics .

-

Antimicrobial Agents: Modifications at position 5 yield compounds with MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Dual 5-LOX/sEH Inhibitors

-

Compound 73: A derivative demonstrated IC₅₀ values of 0.41 µM (5-LOX) and 0.43 µM (sEH), outperforming single-target inhibitors in murine asthma models .

-

Mechanism: The Cbz group participates in hydrogen bonding with catalytic residues, while the Boc group optimizes pharmacokinetics .

Comparative Analysis with Analogues

Table 3: Biological Activity of Indoline Derivatives

The Cbz group’s electron-withdrawing nature enhances binding affinity compared to methoxy or nitro groups .

Spectroscopic Characterization

-

¹H NMR:

-

13C NMR:

Industrial and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume